2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and cancer. Research into this compound could reveal new medicinal applications.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and dyes, due to its stable quinoline core and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Tosylation: The tosyl group is introduced at the 3-position by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the acylation of the quinoline derivative with o-tolyl acetic acid chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxy and tosyl groups could play roles in binding to target sites, while the acetamide moiety might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with similar core structures but different functional groups.
Tosylquinolines: Quinoline derivatives with a tosyl group at various positions.
Uniqueness
2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both methoxy and tosyl groups, along with the acetamide moiety, sets it apart from other quinoline derivatives, potentially offering unique reactivity and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-8-11-20(12-9-17)34(31,32)24-15-28(16-25(29)27-22-7-5-4-6-18(22)2)23-13-10-19(33-3)14-21(23)26(24)30/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHIWLGGXNPSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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